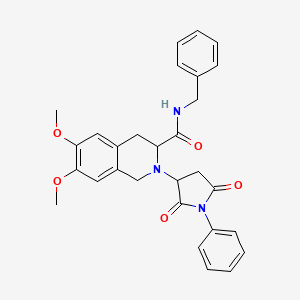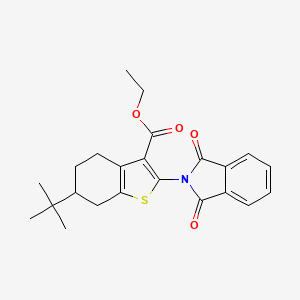![molecular formula C16H15BrFNO3 B11481398 N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11481398.png)
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic core structure. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The resulting intermediate can then be further functionalized to introduce the bromo and fluoro substituents on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Photochemistry can also be employed to access new building blocks via [2 + 2] cycloaddition .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(2-bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific bicyclic structure and the presence of both bromo and fluoro substituents. This combination of features can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H15BrFNO3 |
|---|---|
Molecular Weight |
368.20 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H15BrFNO3/c1-15(2)9-5-6-16(15,13(21)12(9)20)14(22)19-11-4-3-8(18)7-10(11)17/h3-4,7,9H,5-6H2,1-2H3,(H,19,22) |
InChI Key |
YDXFANZMKWQYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=C(C=C(C=C3)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B11481317.png)
![Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B11481324.png)
![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11481325.png)
![2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11481326.png)
![4-(Methoxymethyl)-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11481328.png)

![N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11481335.png)

![Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B11481350.png)
![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11481370.png)
![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11481379.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11481387.png)
methanol](/img/structure/B11481393.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481415.png)
